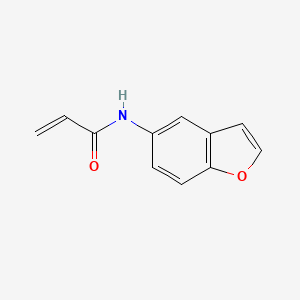

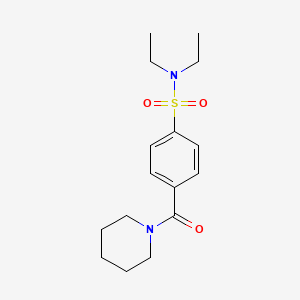

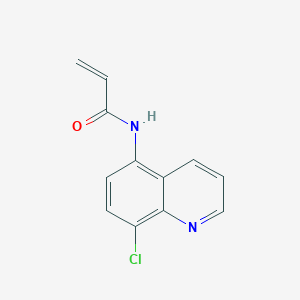

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

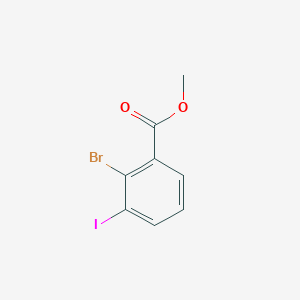

Isonicotinamide is the amide form of isonicotinic acid . Propyl 2-chlorobenzoate is a compound with a molecular weight of 198.65 . The compound you mentioned seems to be a combination of these two components with a propyl linker.

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code for propyl 2-chlorobenzoate is1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For propyl 2-chlorobenzoate, it has a molecular weight of 198.65 and is a liquid at room temperature .Applications De Recherche Scientifique

Anion Binding in Aqueous Solutions

Research on compounds similar to 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride, like N-(Isonicotinamido)-N'-phenylthioureas, has demonstrated their potential as neutral receptors for anion binding in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, which enhances hydrogen bonding interactions. This property is significant for applications in sensing and separation technologies, especially for the selective binding of anions in water-based environments (Yang et al., 2008).

Crystal Structure and Hydrogen Bonding

The study of compounds such as Methyl 4-isonicotinamidobenzoate monohydrate, which shares structural similarities with this compound, reveals insights into crystal structures and hydrogen bonding. These findings have implications for material science, particularly in designing and understanding the properties of crystalline materials (Zhang & Zhao, 2010).

Photodecomposition of Chlorobenzoic Acids

Research into the photodecomposition of chlorobenzoic acids, which include compounds structurally related to this compound, is relevant for environmental applications. Understanding the behavior of these compounds under ultraviolet irradiation can inform processes for the degradation of pollutants in water treatment and environmental remediation (Crosby & Leitis, 1969).

Corrosion Inhibition

Studies on isonicotinamides, which are related to this compound, have shown their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals like steel in acidic environments, making these compounds valuable in industrial applications (Yadav et al., 2015).

Co-crystallization with Carboxylic Acids

Research on the co-crystallization of isonicotinamide with various carboxylic acids demonstrates the potential of compounds similar to this compound in forming diverse crystal structures. This has implications for pharmaceuticals and materials science, where precise control over crystal formation is crucial (Lemmerer & Fernandes, 2012).

Atmospheric Reactions of Chlorinated Compounds

Investigations into the atmospheric reactions of chlorinated compounds, similar to this compound, contribute to our understanding of environmental chemistry, particularly in assessing the impact of these compounds on air quality and climate change (Tuazon et al., 1984).

Luminescent Hybrid Materials

The creation of luminescent hybrid materials using compounds related to this compound is significant in the field of optoelectronics. These materials have potential applications in displays, sensors, and lighting technologies (Wang & Yan, 2006).

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, hydrochloric acid, a compound that might be involved in the synthesis of “3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride”, is considered hazardous and can cause severe skin burns and eye damage .

Propriétés

IUPAC Name |

3-(pyridine-4-carbonylamino)propyl 2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3.ClH/c17-14-5-2-1-4-13(14)16(21)22-11-3-8-19-15(20)12-6-9-18-10-7-12;/h1-2,4-7,9-10H,3,8,11H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUCADJDCMLQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

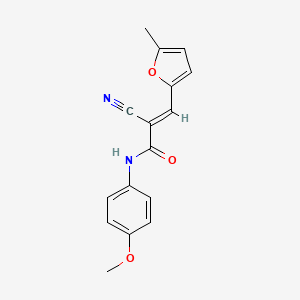

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)